

Application Notes: Calcium 2-hydroxy-4-(methylthio)butanoate as a Feed Nutrition Enhancer

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Compound of Interest

Compound Name: Calcium 2-hydroxy-4-(methylthio)butanoate

Cat. No.: B1266698

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca), also known as calcium hydroxymethionine, is a widely used nutritional enhancer in animal feed.[1][2] It serves as a precursor to the essential amino acid L-methionine, which plays a crucial role in protein synthesis, methylation reactions, and antioxidant defense systems in animals.[3] MHA-Ca is a solid, water-soluble compound, making it a versatile additive for various feed formulations.[1][4] Its primary application is to supplement diets for poultry, swine, and dairy cattle that may be deficient in methionine, thereby improving growth, feed efficiency, and overall animal health and productivity.[2][3][5]

Mechanism of Action

Calcium 2-hydroxy-4-(methylthio)butanoate is not an amino acid itself but a hydroxy analogue of methionine.[3] After ingestion, MHA-Ca is absorbed and undergoes a two-step enzymatic conversion to L-methionine. This process involves oxidation of the hydroxyl group to a keto group, forming 2-keto-4-(methylthio)butanoic acid (KMB), followed by transamination to yield L-methionine. This conversion can occur in various tissues, including the intestinal epithelium and the liver.[6]

The L-methionine produced from MHA-Ca then enters the body's methionine pool and participates in all its physiological functions. Methionine is a critical component for the initiation of protein translation and is a precursor for other important metabolites such as cysteine, taurine, and glutathione, which are vital for antioxidant defense.[7][8] Furthermore, methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor for numerous biological reactions, including DNA and protein methylation, which can influence gene expression and cellular signaling pathways such as the mammalian target of rapamycin (mTOR) pathway that regulates cell growth and proliferation.[8][9]

Data Presentation: Efficacy in Livestock

The efficacy of **Calcium 2-hydroxy-4-(methylthio)butanoate** as a methionine source has been evaluated in various livestock species. The following tables summarize the quantitative effects of MHA-Ca supplementation on key performance indicators.

Table 1: Effects of MHA-Ca on Broiler Performance

Parameter	Control/Basal Diet	MHA-Ca Supplementati on Level	Performance Improvement	Reference
Average Daily Gain (g)	Varies by study	0.07% - 0.24% of diet	Increased (quadratic response)	[10]
Feed Conversion Ratio	Varies by study	0.07% - 0.21% of diet	Decreased (quadratic response)	[10]
Breast Muscle Content (%)	Varies by study	0.07% - 0.21% of diet	Increased (quadratic response)	[10]
Abdominal Fat Content (%)	Varies by study	0.07% - 0.21% of diet	Decreased (quadratic response)	[10]

Table 2: Effects of MHA-Ca on Laying Duck Performance

Parameter	Basal Diet (Met: 0.24%)	MHA-Ca Supplementati on Level	Performance Improvement	Reference
Average Egg Weight (g)	Not specified	0.05% - 0.33% of diet	Increased	[11]
Egg Mass (g/duck/day)	Not specified	0.05% - 0.33% of diet	Increased (quadratic response)	[11]
Feed to Egg Ratio	Not specified	0.05% - 0.33% of diet	Decreased (quadratic response)	[11]

Table 3: Effects of MHA-Ca on High-Producing Holstein Cow Performance

Parameter	Control (Corn Meal)	MHA-Ca Supplementati on	Performance Improvement	Reference
Milk Fat Content (%)	3.65	35 g/cow/day	Increased to 3.94	[12] [13]
Energy Corrected Milk (kg/d)	47.27	35 g/cow/day	Increased to 49.12	[12]
Blood Urea (mg/dL)	46.6	35 g/cow/day	Decreased to 41.3	[12]
Body Condition Score	Not specified	35 g/cow/day	Increased	[12] [13]

Experimental Protocols

Protocol 1: Evaluation of Calcium 2-hydroxy-4-(methylthio)butanoate in a Broiler Feeding Trial

Objective: To evaluate the effect of dietary MHA-Ca supplementation on the growth performance, carcass characteristics, and intestinal health of broiler chickens.

Materials:

- Day-old broiler chicks (e.g., Ross 308 or Cobb 500)
- Basal diet formulated to be deficient in methionine.
- **Calcium 2-hydroxy-4-(methylthio)butanoate** (MHA-Ca)
- DL-methionine (for comparison group)
- Feeders and drinkers
- Weighing scale
- Climate-controlled poultry housing

Procedure:

- Animal Housing and Acclimation:
 - House day-old chicks in a temperature-controlled facility.[\[1\]](#)
 - Provide ad libitum access to water and a standard starter diet for an initial acclimation period (e.g., 7 days).
- Experimental Design and Diets:
 - Randomly allocate chicks to different treatment groups (e.g., 5-10 replicate pens per treatment, with 10-20 birds per pen).[\[1\]](#)[\[10\]](#)
 - Formulate a basal diet deficient in methionine.
 - Create treatment diets by supplementing the basal diet with graded levels of MHA-Ca and a positive control with an equimolar level of DL-methionine.[\[10\]](#)
 - Example supplementation levels: 0.08%, 0.16%, and 0.24% in the starter diet.[\[10\]](#)

- Feeding and Data Collection:
 - Provide the experimental diets and water ad libitum for a specified period (e.g., 42 days).
[\[1\]](#)
 - Record body weight and feed intake per pen at regular intervals (e.g., weekly).[\[1\]](#)
 - Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
- Sample Collection and Analysis:
 - At the end of the trial, select a subset of birds from each pen for carcass analysis and intestinal sampling.
 - Measure carcass yield, breast muscle weight, and abdominal fat pad weight.[\[10\]](#)
 - Collect intestinal tissue samples (e.g., duodenum, jejunum, ileum) for histological analysis and gene expression studies (e.g., tight junction proteins like claudins and occludin).[\[14\]](#)
 - Collect cecal contents for gut microbiota analysis (e.g., 16S rRNA sequencing).[\[1\]](#)
- Statistical Analysis:
 - Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effects of the dietary treatments.

Protocol 2: Determination of Nutrient Digestibility in Swine Supplemented with MHA-Ca

Objective: To determine the apparent and standardized ileal digestibility of amino acids in growing pigs fed diets supplemented with MHA-Ca.

Materials:

- Growing pigs fitted with a T-cannula at the distal ileum.
- Metabolism crates for individual housing and collection of feces and urine.

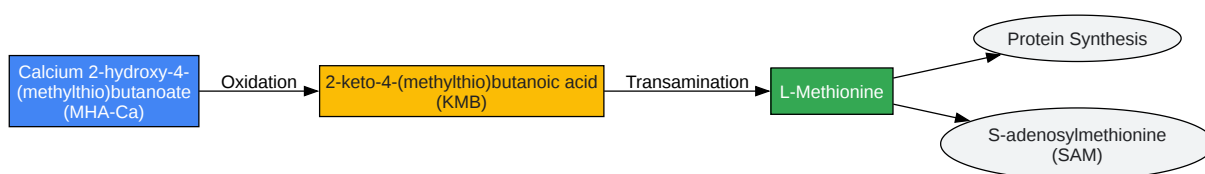
- Basal diet (e.g., corn-soybean meal based) formulated to be adequate in all nutrients except for methionine.
- **Calcium 2-hydroxy-4-(methylthio)butanoate (MHA-Ca).**
- Inert marker (e.g., titanium dioxide or chromic oxide).
- Equipment for sample processing (freeze-dryer, grinder).
- HPLC for amino acid analysis.

Procedure:

- Animal Preparation and Housing:
 - Surgically fit growing pigs with a simple T-cannula in the distal ileum.[\[15\]](#)
 - Allow for a post-surgery recovery period.
 - House pigs individually in metabolism crates to allow for accurate measurement of feed intake and collection of ileal digesta and feces.[\[11\]](#)
- Experimental Design and Diets:
 - Use a crossover or Latin square design to minimize individual animal variation.
 - Formulate a basal diet and a test diet where a portion of the basal diet is replaced with MHA-Ca.
 - Include an inert, indigestible marker in all diets at a known concentration (e.g., 0.5%).
- Feeding and Sample Collection:
 - Each experimental period consists of an adaptation phase (e.g., 5-7 days) to the specific diet, followed by a collection phase (e.g., 2-3 days).[\[15\]](#)
 - Provide feed at a restricted level (e.g., 2.5 to 3 times the maintenance energy requirement) to ensure complete consumption.

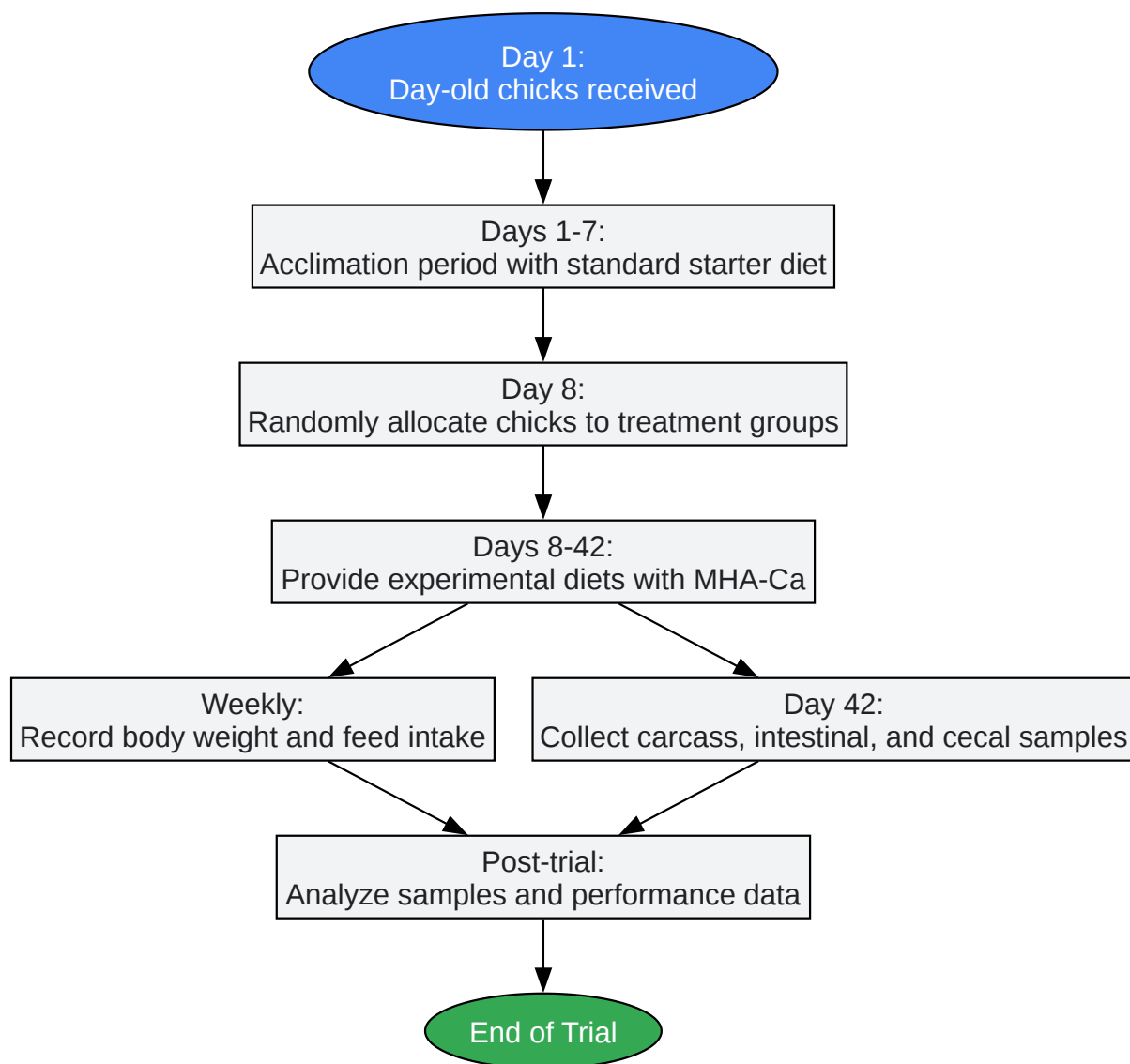
- Collect ileal digesta continuously for 8-12 hours during the collection phase.[15]
- Immediately freeze the collected digesta to prevent bacterial degradation of amino acids.
- Sample Processing and Analysis:
 - Lyophilize (freeze-dry) and grind the ileal digesta and feed samples to ensure homogeneity.
 - Analyze the feed and digesta samples for the concentration of the inert marker and amino acids using established analytical methods (e.g., acid hydrolysis followed by HPLC).
- Calculations and Statistical Analysis:
 - Calculate the apparent ileal digestibility (AID) of each amino acid using the following formula: $AID (\%) = [1 - ((AA_digesta / Marker_digesta) / (AA_feed / Marker_feed))] * 100$
 - To determine standardized ileal digestibility (SID), correct for basal endogenous amino acid losses.
 - Analyze the digestibility data statistically to compare the effects of MHA-Ca supplementation.

Mandatory Visualizations



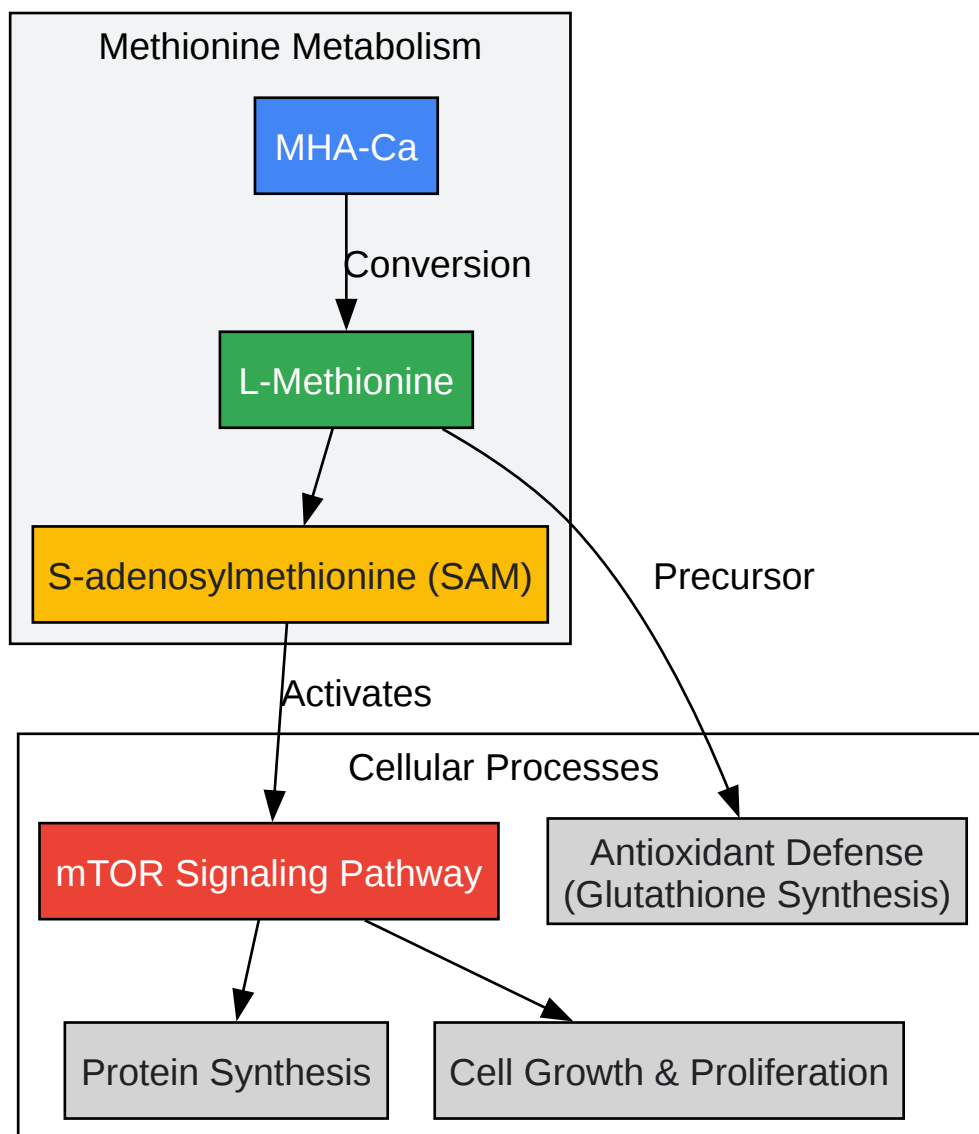
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Caption: Metabolic conversion of MHA-Ca to L-Methionine.



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Caption: Experimental workflow for a broiler feeding trial.



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Caption: Potential signaling pathways influenced by MHA-Ca.

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